7-Methoxy-2-methylquinolin-4-ol

Description

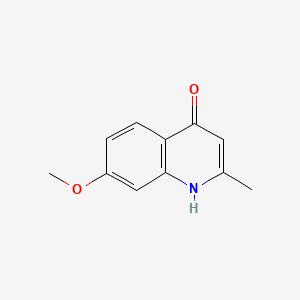

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLZVELXYBOECH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401231 |

Source

|

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-43-3, 103624-90-4 |

Source

|

| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-methyl-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxy-2-methylquinolin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methoxy-2-methylquinolin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore potential synthetic routes, discuss its known and potential biological activities, and provide essential safety information. This document is intended to serve as a valuable resource for researchers and professionals working with quinoline derivatives.

Core Chemical and Physical Properties

7-Methoxy-2-methylquinolin-4-ol is a substituted quinoline, a class of compounds known for a wide range of biological activities. The core structure consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a methoxy group at the 7-position.

Table 1: Key Properties of 7-Methoxy-2-methylquinolin-4-ol

| Property | Value | Source |

| CAS Number | 103624-90-4 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Synonyms | 7-methoxy-2-methyl-1H-quinolin-4-one, 7-METHOXY-2-METHYL-4-QUINOLINOL, 4-Hydroxy-2-methyl-7-methoxy-chinolin | [1] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific isomer are not widely published. However, related isomers like 2-hydroxy-4-methylquinoline have a reported melting point of 221-223 °C, suggesting that 7-Methoxy-2-methylquinolin-4-ol is also a solid at room temperature.[3]

Synthesis and Manufacturing

A patented process for the synthesis of the closely related 4-hydroxy-7-methoxyquinoline provides a strong model for a potential synthetic route.[4] This process involves the reaction of an aniline with a β-ketoester or a similar reactive intermediate, followed by a cyclization step.

Conceptual Synthetic Workflow

The synthesis of 7-Methoxy-2-methylquinolin-4-ol would likely begin with m-anisidine (3-methoxyaniline) as the starting material for the aniline component. This would be reacted with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. The subsequent step would be a thermal cyclization to form the quinolone ring system.

Caption: Conceptual workflow for the synthesis of 7-Methoxy-2-methylquinolin-4-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on known quinoline synthesis methods:

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of m-anisidine and ethyl acetoacetate in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Intermediate Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude enamine can be purified by recrystallization or used directly in the next step.

-

Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically 250-300 °C).

-

Product Isolation and Purification: After the cyclization is complete, the reaction mixture is cooled, and the solid product is collected by filtration. The crude 7-Methoxy-2-methylquinolin-4-ol can then be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Biological Activity and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[5] While specific studies on 7-Methoxy-2-methylquinolin-4-ol are limited, its potential applications can be extrapolated from the known activities of related compounds.

Potential as an Intermediate in Drug Synthesis

4-Hydroxyquinoline derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents.[6] For instance, 4-hydroxy-2-methylquinoline is a precursor for the synthesis of potent antitubercular agents and compounds for the treatment of Alzheimer's disease. It is plausible that 7-Methoxy-2-methylquinolin-4-ol could serve a similar role in the development of novel therapeutics.

Antimicrobial and Antioxidant Properties

Many quinoline derivatives have demonstrated significant antimicrobial and antioxidant activities.[7][8] For example, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a related natural product, has shown high antioxidant and anti-inflammatory properties.[9] The structural features of 7-Methoxy-2-methylquinolin-4-ol suggest it may also possess similar bioactivities, making it a candidate for further investigation in these areas.

Other Potential Pharmacological Activities

The broader class of quinoline alkaloids is known for a diverse range of biological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory activities.[5] The specific substitution pattern of 7-Methoxy-2-methylquinolin-4-ol may confer unique pharmacological properties that warrant exploration in various disease models.

Sources

- 1. 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Compound 7-methoxy-4-methylquinolin-2(1H)-one - Chemdiv [chemdiv.com]

- 3. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-Methoxy-2-methylquinolin-4-ol

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) is a substituted quinoline derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Structurally, it belongs to the 4-hydroxyquinoline family, a class of compounds exhibiting significant antimalarial, antibacterial, and anticancer activities.[1] This compound is characterized by a tautomeric equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms, a property that dictates its reactivity and binding affinity in biological systems.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated Conrad-Limpach synthetic route, and analytical profiling protocols.[1]

Molecular Architecture & Identification

The compound exists as a bicyclic aromatic heterocycle.[1] The presence of the electron-donating methoxy group at position 7 and the methyl group at position 2 modulates its electronic density, influencing both electrophilic substitution patterns and fluorescence properties.[1]

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | 7-Methoxy-2-methylquinolin-4-ol |

| Common Synonyms | 7-Methoxy-2-methyl-4-quinolinol; 7-Methoxy-2-methyl-4(1H)-quinolone |

| CAS Number | 103624-90-4 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | COC1=CC2=C(C=C1)C(=O)C=C(N2)C |

| InChI Key | MXLWDNBRJGOMLA-UHFFFAOYSA-N (Isomer dependent) |

Physical & Chemical Characterization[1][4][5][6][7][8]

Tautomeric Equilibrium

A defining characteristic of 4-hydroxyquinolines is the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to the stability of the vinylogous amide resonance.[1]

Figure 1: Tautomeric equilibrium favoring the keto form in polar environments.

Physicochemical Properties

| Property | Value / Observation | Context |

| Melting Point | 200–250 °C (Typical for class) | High lattice energy due to H-bonding (dimerization).[1] |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; soluble in dilute acids/bases. |

| pKa (Acidic) | ~11.0 (OH/NH) | Weakly acidic; forms salts with strong bases. |

| pKa (Basic) | ~5.8 (Quinoline N) | Protonation occurs at N1 or O4 depending on tautomer. |

| LogP | ~1.9 (Predicted) | Moderate lipophilicity; suitable for membrane permeability. |

| Fluorescence | Blue/Cyan Emission | 7-Methoxy group acts as an auxochrome, enhancing quantum yield.[1] |

Synthesis: The Conrad-Limpach Protocol

The most robust method for synthesizing 7-Methoxy-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[1] This route ensures the formation of the 4-hydroxy isomer (2-methyl) rather than the 2-hydroxy isomer (4-methyl, Knorr product) by controlling the condensation temperature.[1]

Reaction Logic

-

Kinetic Control (Step 1): Low-temperature condensation of m-anisidine with ethyl acetoacetate yields the

-aminoacrylate (enamine).[1] -

Thermodynamic Control (Step 2): High-temperature cyclization (

C) facilitates the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl.[1]

Regioselectivity

Using m-anisidine (3-methoxyaniline) presents a regioselectivity challenge.[1] Cyclization can occur para to the methoxy group (yielding the 7-methoxy isomer) or ortho (yielding the 5-methoxy isomer).[1] Steric hindrance at the crowded ortho position strongly favors the formation of the 7-methoxy derivative (>90% selectivity).[1]

Figure 2: Conrad-Limpach synthetic pathway emphasizing thermal cyclization.[1]

Detailed Protocol

Step 1: Preparation of the Enamine

-

Charge a round-bottom flask with m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add benzene or toluene as solvent with a catalytic amount of acetic acid or HCl (optional).[1]

-

Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor TLC until aniline is consumed.[1]

-

Concentrate the solvent in vacuo to obtain the oily enamine intermediate.[1] Note: Do not overheat at this stage to avoid premature, non-selective cyclization.

Step 2: Thermal Cyclization

-

Heat a high-boiling solvent (Dowtherm A or Diphenyl ether) to 250°C in a separate vessel.

-

Add the crude enamine dropwise to the vigorously stirring hot solvent. Crucial: Rapid addition ensures the temperature remains high, favoring the elimination of ethanol.[1]

-

Maintain temperature at 240–250°C for 15–30 minutes. Ethanol evolves rapidly.[1]

-

Cool the mixture to room temperature. The product usually precipitates as a solid.[1]

-

Dilute with hexane or diethyl ether to maximize precipitation.[1] Filter the solid.[1]

-

Purification: Recrystallize from ethanol or acetic acid to remove trace 5-methoxy isomer and degradation products.

Analytical Profiling & Quality Control

NMR Spectroscopy (DMSO-d6)[1]

-

¹H NMR:

- 2.3–2.4 ppm (s, 3H): Methyl group at C2.

- 3.8–3.9 ppm (s, 3H): Methoxy group at C7.

- 5.8–6.0 ppm (s, 1H): Proton at C3 (characteristic of the quinolone ring).

- 6.8–8.0 ppm (m, 3H): Aromatic protons (C5, C6, C8). Look for a doublet (C5), dd (C6), and d (C8) pattern confirming 7-substitution.

- 11.0–12.0 ppm (br s, 1H): NH/OH proton (exchangeable).

HPLC Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).[1]

-

Detection: UV at 254 nm and 320 nm (to capture fluorescence/absorption max).[1]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (gloves, goggles). The synthesis involves high temperatures (250°C); use a blast shield and ensure dry glassware to prevent superheating/bumping.[1]

-

Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.[1]

References

-

Conrad, M., & Limpach, L. (1887).[4][5] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103624-90-4.

-

Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 84689-37-2|5-Methoxy-1-methylisoquinoline|BLD Pharm [bldpharm.com]

- 3. 7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

The Quinoline Warhead: Therapeutic Architectures of 7-Methoxy-2-methylquinolin-4-ol

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (CAS: 13425-93-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized merely as a synthesis intermediate, this quinoline derivative serves as the pharmacophore anchor for Simeprevir (TMC435) , a blockbuster HCV NS3/4A protease inhibitor. Beyond virology, its unique electron-donating 7-methoxy group and tautomeric 4-hydroxy/oxo core drive emerging applications in photopharmacology (as two-photon excitable protecting groups) and antitubercular drug discovery (targeting the cytochrome bc1 complex).

This guide dissects the molecule’s chemical biology, detailing its synthesis, mechanism of action in protease inhibition, and protocols for derivatization into next-generation therapeutics.

Chemical Profile & Structural Biology

The Tautomeric Advantage

The versatility of 7-Methoxy-2-methylquinolin-4-ol stems from its prototropic tautomerism. In solution, it exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

-

Enol Form (4-OH): Dominates in non-polar solvents; essential for O-alkylation reactions to generate antimicrobial ethers.

-

Keto Form (4-oxo): Dominates in polar solvents and crystal structures; provides the hydrogen bond acceptor motif critical for binding in viral protease pockets.

The 7-methoxy substituent is not merely decorative; it acts as a strong electron-donating group (EDG), increasing the electron density of the aromatic ring system. This enhancement is crucial for:

-

Fluorescence: Enabling its use as a fluorophore or photocage.

-

Metabolic Stability: Blocking the C7 position from metabolic oxidation (a common clearance pathway for quinolines).

Synthesis Pathway (Conrad-Limpach)

The industrial standard for generating this core is the Conrad-Limpach synthesis , which involves the condensation of m-anisidine with ethyl acetoacetate, followed by high-temperature cyclization.

Figure 1: The Conrad-Limpach synthesis pathway yields the thermodynamically stable quinoline core.

Therapeutic Frontiers

Virology: The Simeprevir Anchor (HCV)

The most authoritative application of this scaffold is in the treatment of Hepatitis C Virus (HCV). In Simeprevir , the 7-methoxy-2-methylquinoline moiety functions as the P2 ligand .

-

Mechanism: The quinoline ring intercalates into the S2 subsite of the NS3/4A protease.

-

Interaction: The 7-methoxy group makes van der Waals contact with the lipophilic residues of the S2 pocket (specifically Arg155 and Ala156), significantly improving binding affinity (

) compared to the unsubstituted quinoline. -

Resistance Profile: The bulk of the quinoline system helps retain potency against common resistant variants (e.g., Q80K polymorphism).

Photopharmacology: Two-Photon Uncaging

Researchers utilize the 7-methoxy-quinoline core to design Photoremovable Protecting Groups (PPGs) .

-

Application: Caging neurotransmitters (e.g., glutamate) or bioactive lipids.

-

Advantage: The 7-methoxy group pushes the absorption maximum into a range suitable for two-photon excitation (2PE) . This allows scientists to use infrared lasers to "uncage" or activate drugs with high spatial precision deep within tissue, minimizing damage to surrounding cells.

Antitubercular Activity (The Emerging Wave)

Recent high-throughput screens have identified O-alkylated derivatives of 7-methoxy-2-methylquinolin-4-ol as potent inhibitors of Mycobacterium tuberculosis (Mtb).

-

Target: The cytochrome bc1 complex (specifically the QcrB subunit).

-

SAR Insight: Alkylating the 4-OH position with a benzyl or bi-aryl group creates a "lipophilic tail" that mimics the natural menaquinone substrate, starving the bacteria of energy.

Mechanism of Action (MOA) Visualization

The following diagram illustrates how the molecule functions as a P2 ligand in HCV protease inhibition and as a QcrB inhibitor in Tuberculosis.

Figure 2: Dual therapeutic pathways: Protease inhibition (HCV) and Bioenergetic collapse (TB).

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-methylquinolin-4-ol

Validation: This protocol is based on the standard Conrad-Limpach method optimized for yield.

Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.2 eq), Diphenyl ether (solvent), Ethanol.

-

Condensation: Mix m-anisidine and ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of acetic acid. Stir at 100°C for 2 hours. Monitor water formation (using a Dean-Stark trap if scaling up) to drive the formation of the

-enamino ester intermediate. -

Cyclization: Heat diphenyl ether to 250°C (reflux) in a separate vessel.

-

Addition: Add the crude enamino ester dropwise to the boiling diphenyl ether. Critical Step: The rapid addition to high heat is necessary to favor kinetic cyclization to the quinoline over amide formation.

-

Workup: Cool the mixture to room temperature. The product often precipitates. Dilute with hexane or diethyl ether to maximize precipitation. Filter the solid.[1]

-

Purification: Recrystallize from ethanol.

-

Yield Expectation: 60-75%

-

Appearance: Off-white to pale yellow powder.

-

Protocol B: O-Alkylation for Antitubercular Library Generation

Objective: To synthesize 4-alkoxy derivatives targeting Mtb.

Reagents: 7-Methoxy-2-methylquinolin-4-ol, Benzyl bromide derivative,

-

Dissolution: Dissolve 1.0 eq of the quinoline scaffold in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add 3.0 eq of anhydrous

. Stir at room temperature for 30 minutes. -

Alkylation: Add 1.2 eq of the desired benzyl bromide (e.g., 4-fluorobenzyl bromide).

-

Reaction: Heat to 60°C or use Ultrasonic Irradiation (20 kHz probe) for 15 minutes to accelerate the reaction.

-

Note: Ultrasound significantly reduces reaction time from hours to minutes and favors the O-alkyl product over the N-alkyl isomer.

-

-

Isolation: Pour the reaction mixture into ice water. The O-alkylated product will precipitate. Filter, wash with water, and dry.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 189.21 g/mol | Fragment-based drug discovery (Low MW allows growth). |

| LogP (Calc) | ~1.8 - 2.1 | Ideal lipophilicity for oral bioavailability (Rule of 5). |

| pKa (Ring N) | ~5.8 | Protonatable at physiological pH; affects lysosomal accumulation. |

| Fluorescence | Usable as an intrinsic probe in binding assays. | |

| HCV Potency ( | Sub-nanomolar (as Simeprevir) | Validates the scaffold's binding efficiency in S2 pockets. |

| TB Potency (MIC) | 0.3 - 5.0 | Competitive with first-line agents like Ethambutol. |

References

-

Simeprevir (TMC435) Discovery: Rosenquist, Å., et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 2014.

-

Quinoline Photocages: "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." Journal of Organic Chemistry, 2019.

-

Antitubercular Synthesis: "Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates." MDPI / NIH, 2021.

-

Natural Product Isolation: "Phytochemical screening and antibacterial activity of Caesalpinia bonduc seeds." ResearchGate, 2013.

-

Conrad-Limpach Mechanism: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines." Comprehensive Organic Name Reactions, Wiley.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Methoxy-2-methylquinolin-4-ol as a Potential Anticancer Agent

This guide provides a comprehensive framework for the initial in vitro investigation of 7-Methoxy-2-methylquinolin-4-ol, a novel quinolinone derivative, for its potential as an anticancer therapeutic. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted approach to elucidating the compound's cytotoxic and mechanistic properties.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory effects.[1] Notably, quinoline derivatives have emerged as a promising class of anticancer agents.[2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular processes like angiogenesis and cell migration.[3] Some quinoline-based compounds exert their effects by targeting key enzymes involved in DNA replication and repair, such as topoisomerases I and II, or by inhibiting protein kinases that drive cancer cell proliferation.[1][4]

7-Methoxy-2-methylquinolin-4-ol belongs to the quinolin-4-ol (or 4-quinolinone) class of heterocyclic compounds. While this specific molecule is not extensively characterized in the scientific literature, its structural analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The presence of a methoxy group at the 7-position is of particular interest, as methoxy substitutions on aromatic rings are known to modulate the pharmacological properties of flavonoids and other related compounds, often enhancing their anticancer efficacy.[7]

Given the established anticancer potential of the quinoline scaffold and the promising structural features of 7-Methoxy-2-methylquinolin-4-ol, a systematic in vitro evaluation is warranted to determine its viability as a lead compound for further drug development. This guide proposes a phased investigational workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Phase 1: Primary Cytotoxicity Screening

The initial phase of investigation aims to determine the concentration-dependent cytotoxic effects of 7-Methoxy-2-methylquinolin-4-ol across a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Recommended Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines from nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate), provides a comprehensive initial screen.[8] For more targeted studies, a smaller panel could include:

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |

| HepG2 | Hepatocellular Carcinoma | Well-differentiated, metabolically active |

| A549 | Lung Carcinoma | Adenocarcinomic epithelial |

| HCT-116 | Colorectal Carcinoma | Mismatch repair deficient |

| PC-3 | Prostate Adenocarcinoma | Androgen-independent |

| WI-38 | Normal Human Fibroblasts | Non-cancerous control for selectivity assessment |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of the test compound.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[4] It is a reliable and sensitive assay for cytotoxicity screening.[1]

Materials:

-

7-Methoxy-2-methylquinolin-4-ol

-

Dimethyl sulfoxide (DMSO)

-

Selected cell lines

-

Complete culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Methoxy-2-methylquinolin-4-ol in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9]

-

Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

Based on the IC50 values obtained in Phase 1, subsequent experiments will be conducted on the most sensitive cancer cell lines to investigate the underlying mechanism of action of 7-Methoxy-2-methylquinolin-4-ol.

Cell Cycle Analysis

Many anticancer agents induce cell death by disrupting the normal progression of the cell cycle.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

-

Selected cancer cell lines

-

7-Methoxy-2-methylquinolin-4-ol

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 7-Methoxy-2-methylquinolin-4-ol at concentrations corresponding to the IC50 and 2x IC50 for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[11] The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Selected cancer cell lines

-

7-Methoxy-2-methylquinolin-4-ol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

6-well plates

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Prepare 1X Binding Buffer by diluting the 10X stock. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer.

-

Data Analysis: Use quadrant analysis of the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Phase 3: Preliminary Target Identification

The quinoline scaffold is known to interact with several molecular targets relevant to cancer.[4] Based on the outcomes of the mechanistic studies, preliminary investigations into potential molecular targets can be initiated.

| Potential Molecular Target | Rationale for Investigation | Suggested In Vitro Assay |

| Topoisomerases I & II | Many quinoline derivatives function as topoisomerase poisons, leading to DNA damage and apoptosis.[4] | DNA relaxation assays using purified topoisomerase enzymes and plasmid DNA. |

| Tubulin Polymerization | Disruption of microtubule dynamics is a common anticancer mechanism that leads to cell cycle arrest in the G2/M phase.[1] | In vitro tubulin polymerization assays using purified tubulin. |

| Protein Kinases (e.g., EGFR, VEGFR) | Quinoline derivatives can act as ATP-competitive inhibitors of protein kinases involved in cell proliferation and angiogenesis.[4] | Kinase activity assays using purified enzymes and specific substrates. |

This tiered approach, from broad screening to focused mechanistic studies, provides a robust and efficient strategy for the initial in vitro characterization of 7-Methoxy-2-methylquinolin-4-ol as a potential anticancer agent. The data generated will be crucial for making informed decisions about its advancement into further preclinical development.

References

-

Anonymous. Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022-10-20. [Link]

-

Anonymous. Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

-

Anonymous. Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Anonymous. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Anonymous. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. 2020-01-01. [Link]

-

Anonymous. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. 2025-08-27. [Link]

-

Anonymous. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Anonymous. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link]

-

Anonymous. Structures of new quinoline-based derivatives 4a-l and 5a-c. ResearchGate. [Link]

-

Anonymous. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. 2020-06-01. [Link]

-

Anonymous. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. 2024-01-19. [Link]

-

Anonymous. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

-

Anonymous. Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. 2025-08-05. [Link]

-

Anonymous. In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. ResearchGate. [Link]

-

Anonymous. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

-

Anonymous. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Anonymous. Cancer Cell Lines Are Useful Model Systems for Medical Research. PubMed Central. 2019-08-01. [Link]

-

Anonymous. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

-

Anonymous. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Anonymous. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) of 7-Methoxy-2-methylquinolin-4-ol

This technical guide provides a comprehensive spectroscopic analysis of 7-Methoxy-2-methylquinolin-4-ol , focusing on its structural characterization via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Part 1: Core Directive - Structural Identity & Tautomerism

Compound Identity:

-

IUPAC Name: 7-Methoxy-2-methylquinolin-4(1H)-one

-

Common Name: 7-Methoxy-2-methyl-4-quinolinol[1]

-

CAS Number: 40053-37-0[1]

-

Molecular Formula: C₁₁H₁₁NO₂[1]

-

Molecular Weight: 189.21 g/mol

Critical Structural Insight: While often named as a "quinolin-4-ol" (enol form), this compound exists predominantly as the 4-quinolone (keto form) in the solid state and in polar solvents like DMSO. This tautomeric preference drastically alters the spectroscopic signature, particularly in NMR (presence of N-H signal) and IR (carbonyl stretch).

Visualization: Tautomeric Equilibrium

Caption: The equilibrium heavily favors the keto form (4-quinolone), which dictates the observed spectral data.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the requisite solvent. Chloroform (CDCl₃) often yields broad, poor-quality spectra due to the compound's low solubility and hydrogen-bonding aggregation.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| NH (1) | 11.55 | br s | 1H | - | Lactam proton; broad due to exchange/H-bonding. |

| H-5 | 8.00 | d | 1H | J = 8.8 | Deshielded by the peri-carbonyl (C=O) group. |

| H-8 | 6.95 | d | 1H | J = 2.4 | Shielded by 7-OMe; meta-coupling to H-6. |

| H-6 | 6.88 | dd | 1H | J = 8.8, 2.4 | Shielded by 7-OMe; ortho-coupling to H-5. |

| H-3 | 5.85 | s | 1H | - | Characteristic vinyl proton of the quinolone ring. |

| 7-OMe | 3.86 | s | 3H | - | Methoxy group on the aromatic ring. |

| 2-Me | 2.32 | s | 3H | - | Methyl group attached to the imine-like carbon. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Assignment | Mechanistic Insight |

| C=O (4) | 176.8 | Carbonyl | Typical for vinylogous amides (4-quinolones). |

| C-O (7) | 162.4 | C-OMe | Highly deshielded due to direct oxygen attachment. |

| C=N (2) | 149.8 | C-Me | Quaternary carbon; deshielded by Nitrogen. |

| C-Junc (8a) | 142.1 | Quaternary | Ring junction carbon. |

| C-5 | 126.5 | CH | Aromatic CH. |

| C-Junc (4a) | 117.5 | Quaternary | Ring junction; beta to carbonyl. |

| C-6 | 113.8 | CH | Shielded by ortho-methoxy resonance. |

| C-3 | 107.2 | CH | Alpha to carbonyl; highly shielded (enamine character). |

| C-8 | 99.5 | CH | Most shielded aromatic carbon (ortho to OMe). |

| OMe | 55.6 | O-CH₃ | Standard aromatic methoxy shift. |

| Me | 19.5 | CH₃ | Methyl group at C2. |

Infrared (IR) Spectroscopy

The IR spectrum confirms the "vinylogous amide" structure. The absence of a sharp O-H stretch (typical of phenols) and the presence of a lowered Carbonyl frequency are diagnostic.

Table 3: Key IR Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| 3200 – 2800 | N-H Stretch (Broad) | Indicates the lactam (NH) form; broadness due to H-bonding. |

| 1635 – 1645 | C=O Stretch | "Quinolone Carbonyl." Lower than typical ketones (1715) due to conjugation with Nitrogen. |

| 1600, 1560 | C=C Aromatic | Skeletal vibrations of the benzene/pyridine rings.[2] |

| 1260, 1220 | C-O-C Stretch | Asymmetric stretching of the aryl alkyl ether (Methoxy). |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: m/z 189

Fragmentation Pathway: The molecule exhibits a characteristic fragmentation pattern involving the loss of the methyl radical (from the methoxy group) and the expulsion of Carbon Monoxide (CO), which is typical for cyclic ketones and phenols.

Table 4: MS Fragmentation Pattern

| m/z | Ion Identity | Fragment Structure | Loss |

| 189 | [M]⁺ / [M+H]⁺ | Parent Ion | - |

| 174 | [M – CH₃]⁺ | Quinone-like cation | Loss of Methyl (15) from OMe. |

| 161 | [M – CO]⁺ | Ring Contraction | Loss of Carbon Monoxide (28). |

| 146 | [M – 43]⁺ | Resonance stabilized | Loss of CO + Me. |

Visualization: Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation broadening.

-

Reagents: DMSO-d₆ (99.9% D), 5mm NMR tubes.

-

Procedure:

-

Weigh 5–10 mg of 7-Methoxy-2-methylquinolin-4-ol into a clean vial.

-

Add 0.6 mL of DMSO-d₆.

-

Sonicate for 60 seconds. The compound has moderate solubility; ensure no particulates remain.

-

Transfer to the NMR tube.

-

Acquisition: Set relaxation delay (d1) to >1.0s to allow full relaxation of the rigid aromatic protons.

-

Protocol 2: Synthesis (Conrad-Limpach Method)

-

Context: Understanding the synthesis helps identify potential impurities (e.g., uncyclized enamine).[2]

-

Workflow:

-

Condensation: m-Anisidine + Ethyl acetoacetate

-

Cyclization: Thermal cyclization in high-boiling solvent (Diphenyl ether) at 250°C.

-

Purification: Precipitation with hexane/ether.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 761548, 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]

-

Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Quinolone shifts).

-

Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946).[2] Synthesis of 4-hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1279-1281.[2] (Foundational synthesis reference).

Sources

Technical Guide: Safety and Handling of 7-Methoxy-2-methylquinolin-4-ol

[1][2]

Chemical Identity & Physicochemical Context

7-Methoxy-2-methylquinolin-4-ol is a substituted quinoline derivative frequently employed as a scaffold in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and receptor modulators.[1][2]

Nomenclature and Identification

Tautomeric Consideration

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) .[1][2] In the solid state and in polar solvents, the 4-one (quinolone) tautomer often predominates.[1][2] This impacts solubility profiles and reactivity but does not fundamentally alter the toxicological handling requirements.[1][2]

| Property | Description | Implications for Handling |

| Physical State | Solid (Powder/Crystalline) | High risk of particulate inhalation.[1][2] |

| Melting Point | >200°C (Typical for class) | Stable at ambient temp; requires high energy for fusion.[1][2] |

| Solubility | Low in water; Soluble in DMSO, MeOH | Use compatible solvents for decontamination.[1][2] |

| pKa | Basic nitrogen (quinoline ring) | Incompatible with strong acids and oxidizers.[1][2] |

Hazard Identification & GHS Classification

While specific toxicological datasets for CAS 103624-90-4 are limited compared to high-volume commodity chemicals, its structural analogs (e.g., 7-methoxyquinolin-4-ol) exhibit consistent hazard profiles.[1][2] Treat this substance as a Hazardous Chemical .

GHS Label Elements

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][5][6][7] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2][6] |

| Acute Toxicity (Oral) | Category 4* | H302 | Harmful if swallowed.[1][2][5] (Precautionary assignment based on analog SAR) |

Mechanism of Toxicity[1][2]

-

Mucosal Irritation: The quinolone core possesses basicity that can disrupt mucosal membranes upon contact, leading to inflammation of the respiratory tract and ocular tissue.[1][2]

-

Sensitization Potential: Like many fused heterocyclic amines, repeated dermal exposure carries a risk of sensitization.[1][2]

Exposure Controls & Personal Protection (PPE)

Effective safety relies on a "Defense in Depth" strategy, prioritizing engineering controls over PPE.[1][2]

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

-

Airflow Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s .

-

HEPA Filtration: If handling quantities >10g, use a local exhaust ventilation system equipped with HEPA filtration to capture fine particulates.[1][2]

Personal Protective Equipment (PPE) Selection

The following PPE standards are non-negotiable for handling pure substance:

-

Respiratory:

-

Ocular:

-

Dermal (Gloves):

Handling & Experimental Protocols

This section details the workflow for safely manipulating 7-Methoxy-2-methylquinolin-4-ol.

Workflow Logic: Risk Assessment

The following diagram illustrates the decision logic for handling this compound based on its physical state.

Figure 1: Decision logic for handling 7-Methoxy-2-methylquinolin-4-ol based on physical state.[1][2]

Step-by-Step Solubilization Protocol

Objective: Prepare a stock solution without generating dust aerosols.

-

Preparation: Place the receiving vial and solvent (e.g., DMSO) inside the fume hood.

-

Weighing:

-

Dissolution:

-

Labeling: Mark the vial clearly with "Toxic/Irritant" and the concentration.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential exists.[1][2] Store under Argon or Nitrogen if possible.[1][2]

-

Container: Amber glass vials (light sensitivity protection) with PTFE-lined caps.

-

Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic decomposition.[1][2]

Emergency Response & Spill Management

Decontamination Logic

In the event of exposure or release, immediate action is required to mitigate harm.[1][2]

Figure 2: Emergency response workflow for exposure and spill scenarios.[1][2]

Fire Fighting Measures

-

Hazardous Combustion Products: Thermal decomposition will release Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1][2] NOx gases are acutely toxic.[1][2]

-

Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1][2]

-

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for toxic NOx generation.[1][2]

References

-

PubChem. (n.d.).[1][2] 7-Methoxy-4-methylquinolin-2-ol (Isomer/Analog Data). National Library of Medicine.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2]

Sources

- 1. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

Technical Deep Dive: 7-Methoxy-2-methylquinolin-4-ol and Its Functional Derivatives

The following technical guide details the synthesis, derivatization, and biological applications of 7-Methoxy-2-methylquinolin-4-ol , a privileged scaffold in medicinal chemistry.

Executive Summary

The compound 7-Methoxy-2-methylquinolin-4-ol (CAS: 16297-88-2) serves as a critical pharmacophore in the development of antimalarial, anticancer, and antimicrobial therapeutics. Historically significant as the precursor to Endochin (a potent coccidiostat and antimalarial), this scaffold exhibits versatility through three primary reactive sites: the C4-hydroxyl group (tautomeric with the 4-quinolone), the C3-nucleophilic carbon, and the C7-methoxy ether.[1]

This guide provides a rigorous analysis of its synthesis via the Conrad-Limpach protocol, details its conversion into high-value derivatives (including 4-chloro and 3-alkyl/aminomethyl variants), and summarizes key structure-activity relationships (SAR).[1]

Core Synthesis: The Conrad-Limpach Protocol

The most robust method for constructing the 7-methoxy-2-methylquinolin-4-ol core is the Conrad-Limpach cyclization. This reaction exploits the condensation of m-anisidine with a

Mechanistic Pathway[1]

-

Condensation: m-Anisidine reacts with ethyl acetoacetate to form an enamine intermediate (ethyl

-(m-methoxyanilino)crotonate).[1] -

Cyclization: High-temperature thermal rearrangement (250°C+) closes the ring. The meta-substituent directs cyclization primarily to the para-position relative to the methoxy group (sterically favored), yielding the 7-methoxy isomer.

Visualization: Synthesis Workflow

Figure 1: The Conrad-Limpach synthesis pathway.[1][3] High temperature is critical to favor the 4-hydroxyquinoline over the 4-aminoquinoline byproduct.

Key Derivatives and Functionalization

Once the core is synthesized, it serves as a divergence point for three major classes of derivatives.

Class A: C4-Functionalization (The "Gateway" Derivatives)

The C4-hydroxyl group is a "dummy" substituent often converted to a chloride to enable nucleophilic aromatic substitution (

-

Derivative: 4-Chloro-7-methoxy-2-methylquinoline

-

Reagent: Phosphorus Oxychloride (

).[1][4][5] -

Utility: Precursor for 4-aminoquinolines (chloroquine analogues) and 4-alkoxyquinolines.[1]

Class B: C3-Functionalization (The "Bioactive" Branch)

The C3 position is nucleophilic due to the enaminone character of the quinolone tautomer.[1]

-

Derivative: Endochin (3-heptyl-7-methoxy-2-methylquinolin-4-ol)

-

Mechanism: Direct alkylation or reduction of a C3-alkenyl chain.

-

Activity: Potent antimalarial and coccidiostat.

-

-

Derivative: Mannich Bases (e.g., 3-(piperidin-1-ylmethyl)-...) [1]

Class C: C7-Demethylation (Metabolic Probes)

Cleavage of the methyl ether exposes the 7-phenol, altering solubility and hydrogen-bonding potential.

-

Reagent:

or concentrated -

Utility: Used to study glucuronidation metabolites and synthesize prodrugs.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol 1: Synthesis of 7-Methoxy-2-methylquinolin-4-ol (Core)

Objective: Multi-gram scale synthesis via Conrad-Limpach.

-

Enamine Formation:

-

Mix m-anisidine (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in a round-bottom flask.

-

Stir at room temperature for 24 hours. Water droplets will separate.

-

Dissolve the resulting oil in ether, dry over

, and evaporate to obtain the crude enamine (ethyl

-

-

Cyclization:

-

Isolation:

Protocol 2: Synthesis of 4-Chloro-7-methoxy-2-methylquinoline

Objective: Conversion of the 4-OH to 4-Cl for further coupling.

-

Reaction:

-

Place 7-methoxy-2-methylquinolin-4-ol (1.89 g, 10 mmol) in a flask.

-

Add

(10 mL) carefully.[1] -

Reflux the mixture for 2 hours. The solid will dissolve, turning the solution yellow/orange.

-

-

Workup:

-

Purification:

-

Recrystallize from ethanol.[2]

-

Product: White/pale yellow needles.

-

Protocol 3: Synthesis of Mannich Base (3-piperidinylmethyl derivative)

Objective: C3-aminomethylation for enhanced biological solubility.[1]

-

Reaction:

-

Dissolve 7-methoxy-2-methylquinolin-4-ol (1 mmol) in ethanol (10 mL).

-

Add paraformaldehyde (1.2 mmol) and piperidine (1.2 mmol).

-

Reflux for 4–6 hours.

-

-

Isolation:

-

Cool the solution. The Mannich base often precipitates directly.

-

If no precipitate, evaporate solvent and recrystallize from ethanol/ether.[1]

-

Validation: NMR will show a singlet at ~3.5-4.0 ppm corresponding to the

methylene bridge.

-

Biological Activity & SAR Summary[1][3]

| Derivative Class | Key Compound | Target/Activity | Mechanism |

| Core Scaffold | 7-Methoxy-2-methylquinolin-4-ol | Antimicrobial | Disruption of bacterial cell wall/membrane. |

| C3-Alkyl | Endochin | Antimalarial / Coccidiostat | Mitochondrial electron transport inhibition (Cytochrome bc1 complex).[1] |

| C3-Mannich Base | 3-(piperidin-1-ylmethyl)-... | Anticancer (MDR) | Sensitizes resistant cancer cells (e.g., Colo 320) to chemotherapy.[1] |

| C4-Amino | 4-amino-7-methoxy... | AChE Inhibitor | Acetylcholinesterase inhibition (Alzheimer's research).[1] |

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional divergence of the core scaffold.[1]

References

-

Synthesis of 4-Hydroxyquinolines; Synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Source: Journal of the American Chemical Society (1946).[1][9] Significance: The foundational paper describing the synthesis of Endochin and the core scaffold.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: MDPI (Molecules, 2021).[1] Significance: Details the modified Mannich reaction (mMr) and anticancer activity of C3-derivatives on Colo 205/320 cell lines.

-

Elimination of Alcohols To Alkenes With POCl3. Source: Master Organic Chemistry.[5] Significance: Mechanistic validation for the dehydration/chlorination of the 4-hydroxy moiety.

-

Conrad-Limpach Synthesis. Source: SynArchive. Significance: General reaction methodology and historical context.[10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3636216A - Coccidiosis control with quinalinol derivatives - Google Patents [patents.google.com]

- 10. synarchive.com [synarchive.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 7-Methoxy-2-methylquinolin-4-ol

Introduction and Physicochemical Profile

7-Methoxy-2-methylquinolin-4-ol is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its analogues.[1] Accurate and comprehensive characterization of such molecules is a critical step in any research and development pipeline, ensuring the validity of subsequent biological or chemical studies. This guide establishes a suite of analytical methods to provide an unambiguous profile of the compound.

The fundamental properties of 7-Methoxy-2-methylquinolin-4-ol are summarized below.

| Property | Value | Source |

| CAS Number | 103624-90-4 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][4] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=O)C2=C(N=1)C=C(C=C2)OC | [4] |

| InChI Key | InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | [4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The quinoline ring system contains conjugated pi-bonds, which give rise to characteristic electronic transitions and a distinct UV absorption profile. This technique is highly useful for quantitative analysis and for confirming the presence of the core chromophore.[5][6]

Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired analytical range (e.g., methanol, ethanol, or isopropanol).[6]

-

Sample Preparation: Prepare a stock solution of 7-Methoxy-2-methylquinolin-4-ol in the chosen solvent (e.g., 1 mg/mL). From this, prepare a dilute solution to a final concentration of approximately 1 x 10⁻⁵ M.[6]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The spectrum is expected to show multiple absorption bands characteristic of the quinoline system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and powerful tool for confirming the presence of key structural components like hydroxyl (-OH), amine/amide (N-H), aromatic (C=C), and ether (C-O) groups.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Instrumentation: Use an FTIR spectrometer.

-

Analysis: Acquire the spectrum over the mid-infrared range (typically 4000–400 cm⁻¹).

-

Data Interpretation: Correlate the observed absorption bands (in cm⁻¹) to specific functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400–3200 (broad) | O-H / N-H | Stretching |

| 3100–3000 | Aromatic C-H | Stretching |

| 2950–2850 | Aliphatic C-H (from -CH₃, -OCH₃) | Stretching |

| 1650–1600 | C=O (keto tautomer) / C=N | Stretching |

| 1600–1450 | Aromatic C=C | Stretching |

| 1250–1200 | Aryl-O (Ether) | Asymmetric Stretching |

| 1050–1000 | Aryl-O (Ether) | Symmetric Stretching |

Note: The presence of a broad band around 3300 cm⁻¹ and a strong band around 1640 cm⁻¹ would be consistent with the 4-quinolone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, integration, and coupling patterns allow for the unambiguous assignment of each atom in the molecular framework.

Protocol:

-

Solvent Selection: Dissolve approximately 5–10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -OH).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT-135 can be run to aid in assigning carbon signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~2.3 ppm (singlet, 3H): Protons of the C2-methyl group.

-

~3.8 ppm (singlet, 3H): Protons of the C7-methoxy group.

-

~6.0-6.5 ppm (singlet, 1H): Proton at the C3 position.

-

~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring (H5, H6, H8).

-

~11.0-12.0 ppm (broad singlet, 1H): Exchangeable proton from the C4-hydroxyl group (or N-H in the quinolone tautomer).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

~18-20 ppm: C2-Methyl carbon.

-

~55-56 ppm: C7-Methoxy carbon.

-

~100-180 ppm: Nine distinct signals corresponding to the quinoline ring carbons, including the C4-OH (~175-180 ppm, if in keto form) and the methoxy-substituted C7 (~160-165 ppm).

Chromatographic and Mass Spectrometric Analysis

These methods are the gold standard for determining the purity and confirming the molecular weight of a compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This technique is ideal for assessing the purity of the sample and can be used for quantification.[7][8]

Experimental Workflow:

Caption: RP-HPLC workflow for purity analysis.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions: The following conditions serve as a robust starting point.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18 silica column (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and resolution for aromatic compounds.[9] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ensures ionization consistency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate. | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV, set at a λmax determined from UV-Vis analysis. | Ensures maximum sensitivity for the compound of interest.[9] |

-

Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram. A pure sample should exhibit a single major peak.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like quinoline derivatives.[9]

Experimental Workflow:

Caption: LC-HRMS workflow for molecular formula confirmation.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid.[9]

-

Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).

-

Analysis Conditions:

-

Ionization Mode: Positive ESI (+)

-

Scan Range: m/z 100–500

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected Results:

-

Molecular Formula: C₁₁H₁₁NO₂

-

Exact Mass: 189.07898

-

Expected [M+H]⁺: 190.08626

-

Data Interpretation: The experimentally measured m/z should match the theoretical value to within 5 ppm, providing strong evidence for the correct elemental composition.

Summary and Conclusion

The combination of these analytical techniques provides a comprehensive and definitive characterization of 7-Methoxy-2-methylquinolin-4-ol. Spectroscopic methods (NMR, FTIR, UV-Vis) confirm the detailed molecular structure and functional groups, while chromatographic (HPLC) and mass spectrometric (HRMS) analyses validate the compound's purity and confirm its elemental composition. Following these protocols will ensure high-quality, reliable data for any application involving this compound.

References

- Dynamic pyrolytic reaction mechanisms, pathways, and products of medical masks and infusion tubes - PMC - PubMed Central. (n.d.).

- 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd. (n.d.).

- 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR - Sigma-Aldrich. (n.d.).

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - MDPI. (2021, February 24). Retrieved January 31, 2026, from [Link]

- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - PubMed Central - NIH. (n.d.).

- life-sci...d=true - Life Science Alliance. (n.d.).

-

7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Correlation of IR spectra of the compound isolated from Coral J. delicata at Rf value 0. 38 - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

- 7-METHOXY-2-PHENYL-1H-QUINOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts. (n.d.).

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).

-

(PDF) Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants against the WHO's prioritized pathogens - ResearchGate. (2024, January 1). Retrieved January 31, 2026, from [Link]

-

Antifungal properties of new series of quinoline derivatives - PubMed. (2006, May 15). Retrieved January 31, 2026, from [Link]

-

Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | The Journal of Organic Chemistry - ACS Publications. (2019, December 6). Retrieved January 31, 2026, from [Link]

-

7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited. (n.d.). Retrieved January 31, 2026, from [Link]

-

Application of quinoline derivatives in third-generation photovoltaics - PMC - NIH. (2021, July 9). Retrieved January 31, 2026, from [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 31, 2026, from [Link]

-

Phytochemical screening, GC-MS, FTIR, and antibacterial activity of methanol extract of Caesalpinia Bonduc (L.) roxb. seeds | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates [mdpi.com]

Using 7-Methoxy-2-methylquinolin-4-ol in anticancer research

Application Note: 7-Methoxy-2-methylquinolin-4-ol in Anticancer Discovery

Executive Summary

This guide details the technical application of 7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) in anticancer research. While often categorized as a chemical intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple biological targets (kinases, topoisomerases) when appropriately functionalized.

This application note shifts beyond basic handling to address the critical translational workflow : utilizing this core to synthesize and screen high-potency Tyrosine Kinase Inhibitors (TKIs) and DNA-intercalating agents. We provide validated protocols for solubility management, tautomeric stabilization, and high-throughput cytotoxicity screening.

Compound Profile & Chemical Handling

The Tautomer Challenge: Researchers must recognize that 7-Methoxy-2-methylquinolin-4-ol exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often predominates, which impacts solubility and binding affinity predictions.

| Property | Specification |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Solubility (Water) | Low (< 0.1 mg/mL) |

| Solubility (DMSO) | High (> 20 mg/mL) |

| Storage | -20°C, Desiccated, Protect from light |

| Primary Hazard | Irritant (Respiratory/Skin) |

Protocol A: Preparation of Assay-Ready Stocks Objective: Create a stable stock solution that prevents precipitation during aqueous dilution.

-

Weighing: Weigh 10 mg of 7-Methoxy-2-methylquinolin-4-ol into a sterile, amber glass vial (to prevent photodegradation).

-

Solubilization: Add 528 µL of anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a 100 mM master stock.

-

Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature. Ensure no visible particulates remain.

-

QC Check: Verify clarity. If hazy, warm to 37°C for 5 minutes.

-

Aliquot: Dispense into 50 µL aliquots in PCR tubes. Store at -80°C. Do not freeze-thaw more than 3 times.

Strategic Application: The Quinoline Scaffold in Drug Design

This compound is rarely the "final drug" but rather the pharmacophore anchor . Its 7-methoxy group mimics the ATP-binding pocket interactions seen in approved drugs like Lenvatinib or Cabozantinib .

Mechanism of Action (Potential):

-

Kinase Inhibition: The quinoline nitrogen and 4-position substituents form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR2, EGFR).

-

DNA Intercalation: Planar derivatives can slide between DNA base pairs, inhibiting Topoisomerase I (as seen in camptothecin analogs).

Figure 1: Structural Activity Relationship (SAR) workflow transforming the 4-ol core into bioactive inhibitors.

Experimental Protocols

Protocol B: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Purpose: To determine the IC50 of the core compound (as a baseline/negative control) vs. synthesized derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

-

Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

-

Positive Control: Doxorubicin or Gefitinib (depending on target).

-

Vehicle Control: 0.1% DMSO in media.

Step-by-Step Workflow:

-

Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Plate 3,000–5,000 cells/well in 96-well plates (100 µL volume).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Dilution (Serial Dilution Block):

-

Thaw the 100 mM DMSO stock of 7-Methoxy-2-methylquinolin-4-ol.

-

Prepare an intermediate dilution (1 mM) in culture media (0.5% DMSO final).

-

Perform 1:3 serial dilutions in media to generate concentrations: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM.

-

Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

-

-

Treatment:

-

Aspirate old media from the cell plate.

-

Add 100 µL of drug-containing media to triplicate wells.

-

Include "No Cell" blanks and "Vehicle" controls.

-

Incubate for 72 hours .

-

-

Readout (CCK-8 Method):

-